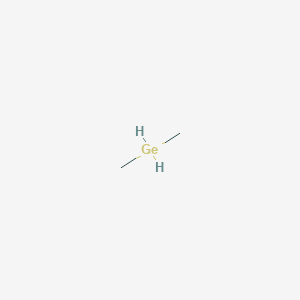
Germane, dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Germane, dimethyl- is an organogermanium compound with the chemical formula ( \text{C}_2\text{H}_8\text{Ge} ). It is a colorless gas at room temperature and is known for its applications in various fields, including materials science and organic synthesis. This compound is part of the broader class of organometallic compounds, which are characterized by the presence of a metal-carbon bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Germane, dimethyl- can be synthesized through several methods. One common approach involves the reaction of germanium tetrachloride with methyl lithium or methyl magnesium bromide. The reaction proceeds as follows: [ \text{GeCl}_4 + 2 \text{CH}_3\text{Li} \rightarrow \text{Ge}(\text{CH}_3)_2\text{Cl}_2 + 2 \text{LiCl} ] [ \text{Ge}(\text{CH}_3)_2\text{Cl}_2 + 2 \text{CH}_3\text{Li} \rightarrow \text{Ge}(\text{CH}_3)_4 + 2 \text{LiCl} ]
Industrial Production Methods: In industrial settings, germane, dimethyl- is often produced through the reduction of germanium dioxide with hydrogen in the presence of a catalyst. This method is advantageous due to its scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: Germane, dimethyl- undergoes various chemical reactions, including:
Oxidation: When exposed to oxygen, it can form germanium dioxide and water. [ \text{Ge}(\text{CH}_3)_2 + 2 \text{O}_2 \rightarrow \text{GeO}_2 + 2 \text{H}_2\text{O} ]
Reduction: It can be reduced to elemental germanium under specific conditions.
Substitution: Germane, dimethyl- can participate in substitution reactions with halogens to form halogermanes.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Halogens such as chlorine or bromine.
Major Products:
Oxidation: Germanium dioxide and water.
Reduction: Elemental germanium.
Substitution: Halogermanes.
Aplicaciones Científicas De Investigación
Germane, dimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Materials Science: It is utilized in the production of germanium-containing semiconductors and thin films.
Biology and Medicine: Research is ongoing into its potential use in pharmaceuticals and as a therapeutic agent.
Industry: It is employed in the manufacturing of electronic components and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of germane, dimethyl- involves its interaction with various molecular targets. In catalytic applications, it acts by facilitating the activation of small molecules through its metal center. The pathways involved often include the formation of intermediate complexes that enhance the reactivity of the substrate.
Comparación Con Compuestos Similares
- Silane, dimethyl-
- Stannane, dimethyl-
- Plumbane, dimethyl-
Comparison: Germane, dimethyl- is unique among its group 14 analogs due to its specific electronic properties and reactivity. While silane, dimethyl- and stannane, dimethyl- share similar structural features, germane, dimethyl- exhibits distinct reactivity patterns, particularly in its ability to form stable complexes with various ligands. This makes it particularly valuable in applications requiring precise control over reactivity and selectivity.
Propiedades
IUPAC Name |
dimethylgermane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H8Ge/c1-3-2/h3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIGDFHKELAHJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[GeH2]C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8Ge |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449-64-5 |
Source


|
| Record name | Germane, dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














